![molecular formula C23H14Cl2N2OS2 B2810603 4-benzyl-3-(3,4-dichlorophenyl)-1-thioxo-1H-thiazolo[3,4-a]quinazolin-5(4H)-one CAS No. 951544-27-7](/img/no-structure.png)

4-benzyl-3-(3,4-dichlorophenyl)-1-thioxo-1H-thiazolo[3,4-a]quinazolin-5(4H)-one

カタログ番号 B2810603

CAS番号:

951544-27-7

分子量: 469.4

InChIキー:

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

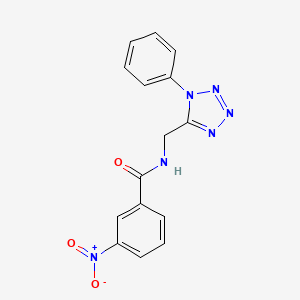

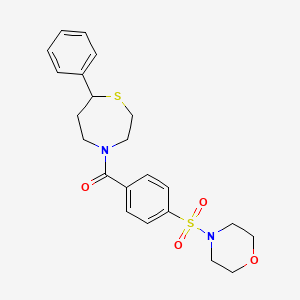

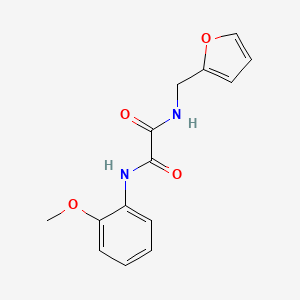

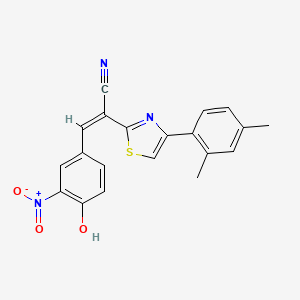

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The quinazolinone core, the thiazole ring, and the phenyl rings would all contribute to the rigidity of the molecule, while the various substituents could influence its overall shape and electronic properties .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the various functional groups it contains. For example, the thioxo group could potentially undergo redox reactions, while the aromatic rings might participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple aromatic rings could increase its stability and rigidity, while the various substituents could influence its solubility, melting point, and other properties .科学的研究の応用

- Pinacol Boronic Esters : These compounds serve as valuable building blocks in organic synthesis. While protocols for functionalizing deboronation of alkyl boronic esters are well-established, protodeboronation remains less explored. Recent work has demonstrated catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters using a radical approach. This method enables formal anti-Markovnikov alkene hydromethylation, a transformation previously unknown. The sequence has been applied to methoxy-protected (−)-Δ8-THC and cholesterol, as well as in the formal total synthesis of δ-®-coniceine and indolizidine 209B .

- Hydroboration-Deboronation Strategy : In a related context, the protodeboronation of in situ-generated catechol boronic esters proceeds via a radical chain reaction. This strategy allows for the formal hydrogenation of unactivated alkenes to alkanes, providing a versatile synthetic tool .

- Anticancer Agents : Exploration of derivatives based on this scaffold may lead to potential anticancer agents. Researchers have designed and synthesized substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone derivatives. These compounds were screened for in vitro cytotoxic activity against various cancer cell lines, including BT-474, HeLa, MCF-7, NCI-H460, and HaCaT cells .

Organic Synthesis and Catalysis

Medicinal Chemistry

Safety and Hazards

将来の方向性

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for 4-benzyl-3-(3,4-dichlorophenyl)-1-thioxo-1H-thiazolo[3,4-a]quinazolin-5(4H)-one involves the condensation of 3,4-dichloroaniline with benzaldehyde to form 3,4-dichlorobenzylideneaniline. This intermediate is then reacted with 2-mercaptoquinazolin-4(3H)-one to form the desired product.", "Starting Materials": [ "3,4-dichloroaniline", "benzaldehyde", "2-mercaptoquinazolin-4(3H)-one" ], "Reaction": [ "Step 1: Condensation of 3,4-dichloroaniline with benzaldehyde in the presence of a catalyst such as acetic acid or hydrochloric acid to form 3,4-dichlorobenzylideneaniline.", "Step 2: Reaction of 3,4-dichlorobenzylideneaniline with 2-mercaptoquinazolin-4(3H)-one in the presence of a base such as potassium carbonate or sodium hydroxide to form 4-benzyl-3-(3,4-dichlorophenyl)-1-thioxo-1H-thiazolo[3,4-a]quinazolin-5(4H)-one." ] } | |

CAS番号 |

951544-27-7 |

製品名 |

4-benzyl-3-(3,4-dichlorophenyl)-1-thioxo-1H-thiazolo[3,4-a]quinazolin-5(4H)-one |

分子式 |

C23H14Cl2N2OS2 |

分子量 |

469.4 |

IUPAC名 |

4-benzyl-3-(3,4-dichlorophenyl)-1-sulfanylidene-[1,3]thiazolo[3,4-a]quinazolin-5-one |

InChI |

InChI=1S/C23H14Cl2N2OS2/c24-17-11-10-15(12-18(17)25)20-21-26(13-14-6-2-1-3-7-14)22(28)16-8-4-5-9-19(16)27(21)23(29)30-20/h1-12H,13H2 |

SMILES |

C1=CC=C(C=C1)CN2C3=C(SC(=S)N3C4=CC=CC=C4C2=O)C5=CC(=C(C=C5)Cl)Cl |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

![2-[(2-Amino-3-carboxypropanoyl)amino]benzoic acid;hydrochloride](/img/structure/B2810521.png)

![(3aR,5R,6R,6aR)-5-(hydroxymethyl)-2,2,6-trimethyl-5,6a-dihydro-3aH-furo[2,3-d][1,3]dioxol-6-ol](/img/structure/B2810522.png)

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-3-chloro-N,2-dimethylbenzenesulfonamide](/img/structure/B2810523.png)

![7-(4-ethoxybenzoyl)-5-(4-methylbenzyl)[1,3]dioxolo[4,5-g]quinolin-8(5H)-one](/img/structure/B2810529.png)

![4-Methoxy-1-methyl-5-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidine-1-carbonyl]pyridin-2-one](/img/structure/B2810530.png)

![2-phenyl-6,7,8,9-tetrahydro-5H-cyclohepta[d]imidazo[2,1-b][1,3]thiazole](/img/structure/B2810537.png)

![(E)-2-amino-N-(2-methoxyethyl)-1-((4-methylbenzylidene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2810539.png)